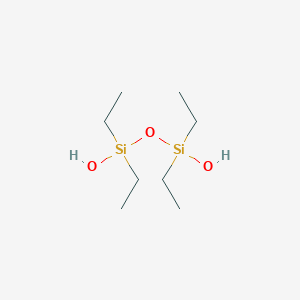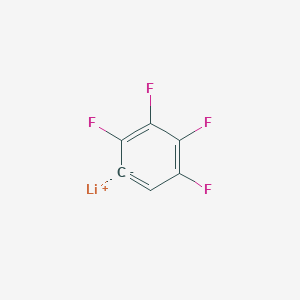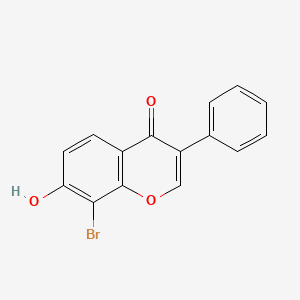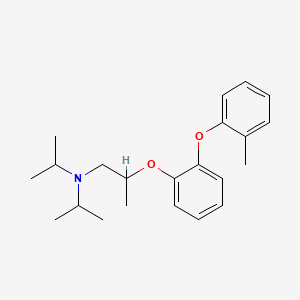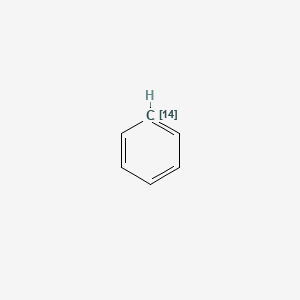![molecular formula C23H36O6 B14703186 [(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asebotoxin II is a highly toxic compound belonging to the class of grayanoids, which are diterpenoid toxins found in plants of the Ericaceae family, such as Rhododendron and Pieris . These compounds are known for their complex structures and significant biological activities, including their ability to modulate sodium channels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Asebotoxin II involves multiple steps, starting from simpler diterpenoid precursors. The stereostructure of Asebotoxin II was elucidated through various chemical and physical methods . detailed synthetic routes and reaction conditions specific to Asebotoxin II are not extensively documented in the literature.
Industrial Production Methods
Industrial production of Asebotoxin II is not common due to its high toxicity and limited commercial applications. Most of the compound is extracted from natural sources, particularly from plants in the Ericaceae family .
Analyse Des Réactions Chimiques
Types of Reactions
Asebotoxin II undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the double bonds within the diterpenoid structure.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Applications De Recherche Scientifique
Asebotoxin II has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of grayanoids.
Biology: Investigated for its effects on sodium channels in cell membranes.
Medicine: Studied for its potential use in developing analgesic and sedative drugs.
Industry: Explored for its insecticidal and antifeeding properties.
Mécanisme D'action
Asebotoxin II exerts its effects by binding to voltage-gated sodium channels in cell membranes . This binding increases the permeability of sodium ions and inhibits the inactivation of sodium channels, leading to prolonged depolarization of the cell membrane . This mechanism is responsible for the compound’s toxic effects, including dizziness, weakness, and hypotension .
Comparaison Avec Des Composés Similaires
Asebotoxin II is similar to other grayanoids, such as:
Grayanotoxin I: Known for its high toxicity and similar mechanism of action.
Asebotoxin I: Another toxic diterpenoid found in the same plant family.
Rhodojaponin III: Exhibits similar biological activities and structural features.
Despite these similarities, Asebotoxin II is unique due to its specific stereochemistry and the particular effects it has on sodium channels .
Propriétés
Formule moléculaire |
C23H36O6 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
[(1S,3S,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate |
InChI |
InChI=1S/C23H36O6/c1-6-18(26)29-19-14-8-7-13-12(2)15-9-16(24)20(3,4)23(15,28)17(25)10-22(13,19)11-21(14,5)27/h13-17,19,24-25,27-28H,2,6-11H2,1,3-5H3/t13-,14+,15-,16-,17-,19+,21+,22-,23-/m0/s1 |
Clé InChI |
VVXZWGWGAMWPOU-GSFJOQPQSA-N |
SMILES isomérique |
CCC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@@H]([C@]4([C@H](C3=C)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |
SMILES canonique |
CCC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


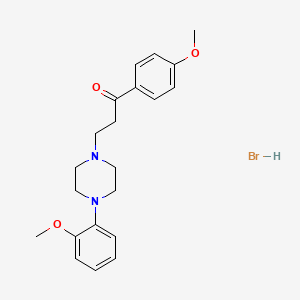

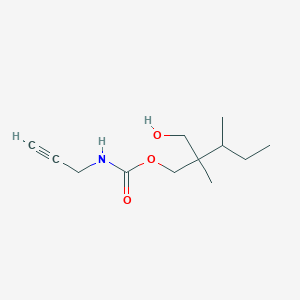
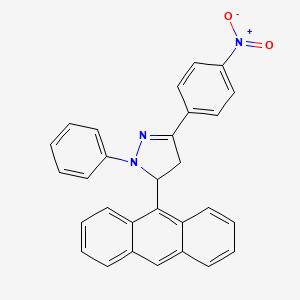
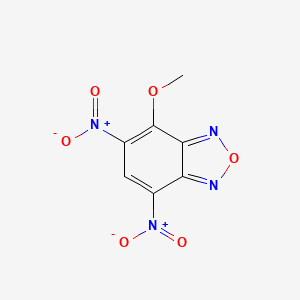
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

